molecular formula C10H8F3N3O B1406558 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine CAS No. 1683551-66-7

3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine

Cat. No.: B1406558
CAS No.: 1683551-66-7
M. Wt: 243.18 g/mol
InChI Key: WWLWPZUVLINCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis . This inhibition results in decreased DNA replication and cell proliferation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its hydroxylation and subsequent conjugation with sulfate . These metabolic processes are crucial for the compound’s detoxification and elimination from the body . Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum . This localization is essential for its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the endoplasmic reticulum is associated with the modulation of protein folding and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl carbazate with an aldehyde to form an intermediate, which then undergoes oxidative cyclization to form the oxadiazole ring . The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient trifluoromethylation reagents.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to similar compounds.

Properties

IUPAC Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c1-5-15-16-9(17-5)6-2-7(10(11,12)13)4-8(14)3-6/h2-4H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLWPZUVLINCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-5-(3-nitro-5-(trifluoromethyl)phenyl)-1,3,4-oxadiazole (20 g, 73.2 mmol) and Pd/C (0.779 g, 7.32 mmol) in MeOH (25 mL) was stirred for 12 h at 35 psi under H2 atmosphere at 25° C. Then the mixture was filtered and the filtrate was concentrated to give the residue which was crystallized with MeOH (15 mL) to yield a gray solid of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-5-(trifluoromethyl)aniline (17 g, 66.4 mmol, 91% yield): 1H NMR (400 MHz, CD3OD) δ 7.46 (s, 1H), 7.42 (s, 1H), 7.07 (s, 1H), 2.61 (s, 3H); ES-LCMS m/z 244 (M+H).
Name
2-methyl-5-(3-nitro-5-(trifluoromethyl)phenyl)-1,3,4-oxadiazole
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.779 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine
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3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine
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3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine
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3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine
Reactant of Route 5
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine
Reactant of Route 6
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine

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